molecular formula C17H21N3O3 B2991313 N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2199967-46-7

N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide

Cat. No. B2991313
M. Wt: 315.373
InChI Key: IYJZCYIVALZKNK-UHFFFAOYSA-N
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Description

“N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide” is a compound that has been studied for its potential as a poly ADP-ribose polymerases (PARP)-1 inhibitor . It is part of a series of 2- (4- [4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo [d]imidazole-4-carboxamide derivatives .


Synthesis Analysis

The compound is synthesized as part of a series of derivatives designed to improve the structure-activity relationships about the substituents in the hydrophobic pocket . The synthesis process involves the use of different saturated nitrogen-contained heterocycles as a linker group .


Molecular Structure Analysis

The molecular structure of this compound is designed to enhance its inhibitory activity. The introduction of strong electronegative groups or halogen atoms in the side chain of benzimidazole might improve its inhibitory activity .

properties

IUPAC Name

N-[[4-(4-acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-16(22)18-12-14-4-6-15(7-5-14)17(23)20-10-8-19(9-11-20)13(2)21/h3-7H,1,8-12H2,2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJZCYIVALZKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide

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